molecular formula C9H11NO3 B1388850 methyl 4-propionyl-1H-pyrrole-2-carboxylate CAS No. 1135282-93-7

methyl 4-propionyl-1H-pyrrole-2-carboxylate

Cat. No. B1388850
CAS RN: 1135282-93-7
M. Wt: 181.19 g/mol
InChI Key: GMDIDIYLWBUNEW-UHFFFAOYSA-N
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Description

“Methyl 4-propionyl-1H-pyrrole-2-carboxylate” is a chemical compound with the molecular formula C9H11NO3 . It is used as a specialty product for proteomics research .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H11NO3/c1-3-8(11)6-4-7(10-5-6)9(12)13-2/h4-5,10H,3H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 181.19 .

Scientific Research Applications

Synthesis and Medicinal Chemistry

Methyl 4-propionyl-1H-pyrrole-2-carboxylate is utilized in the synthesis of various compounds with potential medicinal properties. For instance, Rochais et al. (2004) demonstrated the preparation of methyl 4-(het)aryl-3-amino-1H-pyrrole-2-carboxylates, which serve as building blocks for creating nitrogen heterocycles with therapeutic potential (Rochais et al., 2004).

Antimicrobial Applications

A study by Hublikar et al. (2019) focused on synthesizing novel derivatives of this compound and evaluating their antimicrobial activities. The results indicated that these derivatives possess significant antibacterial and antifungal properties, which are attributed to the presence of a heterocyclic ring in their structure (Hublikar et al., 2019).

Catalysis and Synthesis Methods

In the realm of catalysis, Galenko et al. (2015) described a one-pot synthesis method for methyl 4-aminopyrrole-2-carboxylates using a relay catalytic cascade reaction. This method is notable for its efficiency and the ability to introduce substituents at the pyrrole nitrogen via nucleophilic reactions (Galenko et al., 2015).

Structural and Spectroscopic Analysis

Dubis and Grabowski (2001) conducted an in-depth study on the structure of methyl pyrrole-2-carboxylate using IR spectra and ab initio RHF calculations. Their research provided valuable insights into the conformations and stability of different molecular structures (Dubis & Grabowski, 2001).

Crystal Engineering and Supramolecular Synthons

Yin and Li (2006) explored the use of pyrrole-2-carboxylates in crystal engineering, demonstrating how these compounds can form robust supramolecular synthons. This finding has implications for designing new materials and molecules for various applications (Yin & Li, 2006).

Safety and Hazards

“Methyl 4-propionyl-1H-pyrrole-2-carboxylate” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation and breathing vapors, mist, or gas .

properties

IUPAC Name

methyl 4-propanoyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-3-8(11)6-4-7(10-5-6)9(12)13-2/h4-5,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDIDIYLWBUNEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CNC(=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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